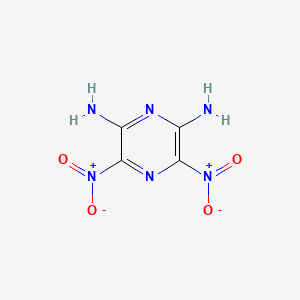

2,6-Diamino-3,5-dinitropyrazine

Vue d'ensemble

Description

2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) is a thermally stable, shock-insensitive explosive . It is a representative of the new generation of low-sensitivity energetic materials and has been applied extensively in formulations as an insensitive high-energetic ingredient .

Synthesis Analysis

The synthesis of LLM-105 has been achieved using a commercially available flow microreactor system . The process involves optimizing flow nitration conditions of 2,6-diaminopyrazine-1-oxide (DAPO) to test the feasibility and viability of flow nitration as a means for the continuous synthesis of LLM-105 .Molecular Structure Analysis

The molecular structure of LLM-105 has been studied using various techniques such as X-ray diffraction measurements and first principles molecular dynamics simulations . Terahertz time-domain spectroscopy (THz-TDS) has also been used to study the spectral evolution of LLM-105 from 24 ℃ to 150 ℃ .Chemical Reactions Analysis

The initial channels of thermal decomposition mechanism of LLM-105 molecule were investigated . The results of quantum chemical calculations revealed four candidates involved in the reaction pathway . The first-step reaction dominated the early stage of the LLM-105 decomposition, and its products participated in the reaction of the second step .Physical And Chemical Properties Analysis

LLM-105 is a stable species with a high differential scanning calorimetry (DSC) decomposition temperature peak at 342 °C . It has a specific heat capacity, Cp, of≈0.950 J g −1 °C −1, and a thermal conductivity, κ, of≈0.475 W m −1 °C −1 .Applications De Recherche Scientifique

Thermodynamic and Explosive Properties

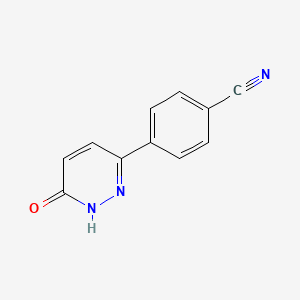

2,6-Diamino-3,5-dinitropyrazine (I) and its derivatives have been a focal point of research due to their potential as explosive materials. Gökçınar et al. (2010) conducted a computational study, revealing that I is thermodynamically stable and possesses significant explosive power. Additionally, its 1,4-dioxide derivative demonstrates even greater explosive capabilities, comparable or slightly superior to RDX, a well-known explosive material (Gökçınar, Klapötke, & Bellamy, 2010).

Development of Energetic Salts

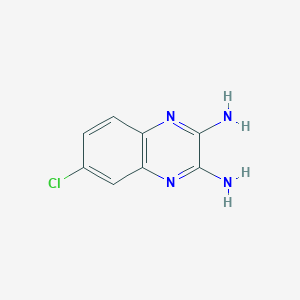

Singh et al. (2022) explored the stabilization of a sensitive energetic compound derived from this compound. By synthesizing energetic salts, they achieved stabilization and identified one compound with exceptional performance characteristics, combining high density, good thermal stability, and powerful detonation performance (Singh, Chinnam, Staples, & Shreeve, 2022).

Isothermal Equations of State

Research by Gump et al. (2011) focused on LLM-105, a derivative of this compound. They investigated its thermodynamic parameters and phase stability, providing essential data for accurate modeling and potential use as an insensitive high-performance explosive (Gump, Stoltz, Mason, Freedman, Ball, & Peiris, 2011).

Synthesis Improvements and Characterization

Zhao and Liu (2013) described an improved synthesis method for LLM-105, enhancing the yield and discussing factors influencing the reaction steps. Their work contributes to the understanding of efficient production methods for this compound (Zhao & Liu, 2013).

Structural Analysis Using NMR

Mason, Guillen, and Gash (2019) utilized high-speed magic-angle spinning solid-state 1H NMR to investigate the chemical and structural properties of LLM-105. This advanced technique provided insights into the strong network of intramolecular and intermolecular hydrogen bonding in LLM-105 (Mason, Guillen, & Gash, 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3,5-dinitropyrazine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O4/c5-1-3(9(11)12)8-4(10(13)14)2(6)7-1/h(H4,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQFSFHCMJAFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)N)[N+](=O)[O-])[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

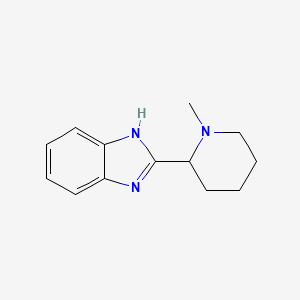

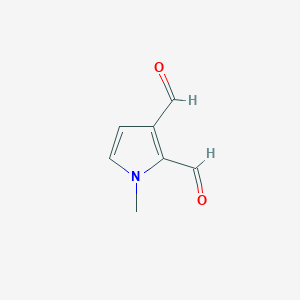

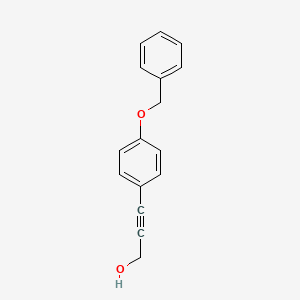

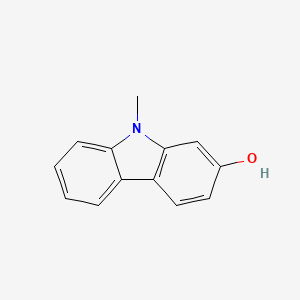

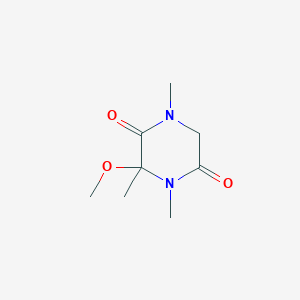

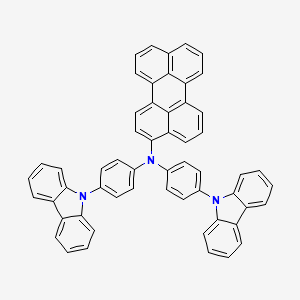

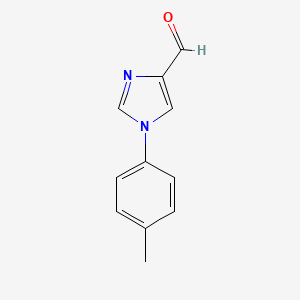

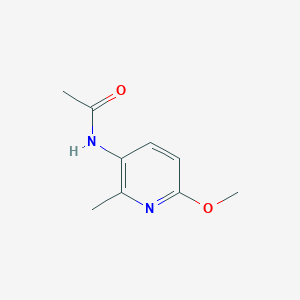

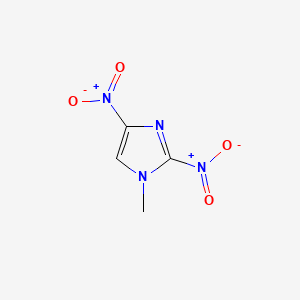

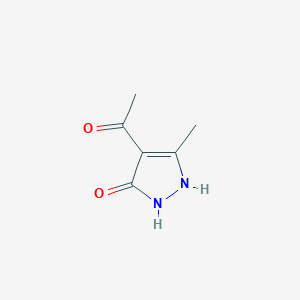

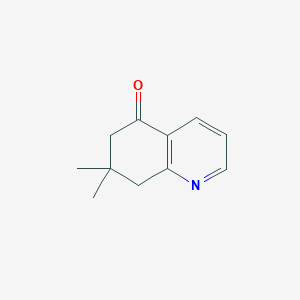

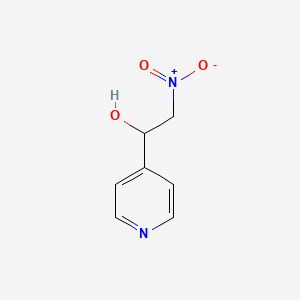

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.